molecular formula C6H10N2O3 B13800236 4-(2-Hydroxyethyl)piperazine-2,6-dione CAS No. 89601-03-6

4-(2-Hydroxyethyl)piperazine-2,6-dione

Cat. No.: B13800236
CAS No.: 89601-03-6
M. Wt: 158.16 g/mol
InChI Key: XFGLZOQWQOHWTL-UHFFFAOYSA-N
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Description

2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a piperazinedione core with a hydroxyethyl substituent at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylenediamine with diethyl oxalate to form the piperazinedione core. The hydroxyethyl group can then be introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:

    Reaction Setup: Mixing the starting materials in a suitable solvent.

    Cyclization: Heating the mixture to promote cyclization and formation of the piperazinedione core.

    Substitution: Introducing the hydroxyethyl group through nucleophilic substitution.

    Purification: Isolating and purifying the final product using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl groups in the piperazinedione core can be reduced to form piperazine derivatives.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperazine derivatives.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Piperazinedione,4-(2-hydroxyethyl)-(7CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The hydroxyethyl group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

89601-03-6

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

4-(2-hydroxyethyl)piperazine-2,6-dione

InChI

InChI=1S/C6H10N2O3/c9-2-1-8-3-5(10)7-6(11)4-8/h9H,1-4H2,(H,7,10,11)

InChI Key

XFGLZOQWQOHWTL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)CN1CCO

Origin of Product

United States

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